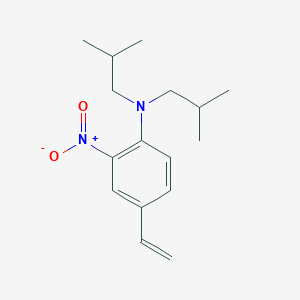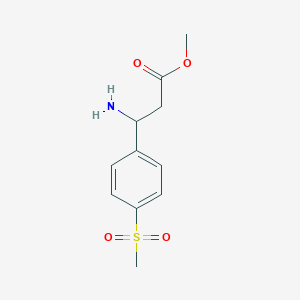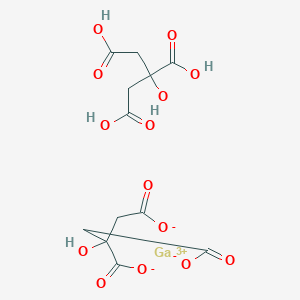![molecular formula C38H33BO2 B14800016 2-(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14800016.png)
2-(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-(4-(10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where 9-bromo-anthracene derivatives react with arylboronic acids in the presence of a palladium catalyst . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) under an inert atmosphere . Industrial production methods may scale up this process, optimizing reaction conditions to improve yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, converting it into dihydroanthracene derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups (NO2) or halogens (Cl, Br) are introduced using reagents such as nitric acid (HNO3) or halogenating agents
Wissenschaftliche Forschungsanwendungen
2-(4-(10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Electronics: It is used as a host material in OLEDs, contributing to efficient and stable blue light emission.
Photon Upconversion: The compound is employed in triplet–triplet annihilation photon upconversion systems, enhancing the efficiency of light-harvesting devices.
Fluorescent Probes: Due to its strong fluorescence properties, it is utilized in biological imaging and as a fluorescent probe in various biochemical assays.
Wirkmechanismus
The mechanism of action of this compound in OLEDs involves its role as a host material that facilitates the transport of electrons and holes, leading to efficient recombination and light emission. The molecular structure allows for balanced charge transport, reducing energy loss and enhancing device performance . In photon upconversion systems, the compound acts as an annihilator, absorbing low-energy photons and re-emitting them as higher-energy photons through triplet–triplet annihilation .
Vergleich Mit ähnlichen Verbindungen
Compared to other anthracene derivatives, 2-(4-(10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits unique properties such as higher thermal stability and better charge transport capabilities . Similar compounds include:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
Anthracene-9-carboxylic acid: Utilized in the synthesis of various dyes and as a precursor in organic synthesis.
9,10-Dimethylanthracene: Employed in triplet–triplet annihilation upconversion systems due to its efficient energy transfer properties.
Eigenschaften
Molekularformel |
C38H33BO2 |
|---|---|
Molekulargewicht |
532.5 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[4-[10-(4-phenylphenyl)anthracen-9-yl]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C38H33BO2/c1-37(2)38(3,4)41-39(40-37)30-24-22-29(23-25-30)36-33-16-10-8-14-31(33)35(32-15-9-11-17-34(32)36)28-20-18-27(19-21-28)26-12-6-5-7-13-26/h5-25H,1-4H3 |
InChI-Schlüssel |
JTRZZNBWLWWIFS-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-oxo-4-{[2-(propan-2-ylcarbamoyl)phenyl]amino}butanoate](/img/structure/B14799935.png)

![2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B14799944.png)
![Phosphonic acid, [[2-(1H-benzotriazol-1-yl)-2-(2-quinolinyl)-1,3-propanediyl]bis[4,1-phenylene(difluoromethylene)]]bis-](/img/structure/B14799953.png)
![3-Benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14799963.png)

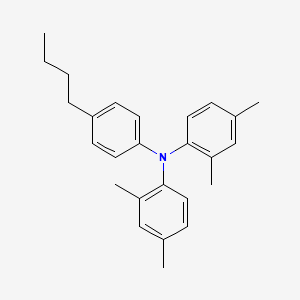
![6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine;hydrate](/img/structure/B14799977.png)
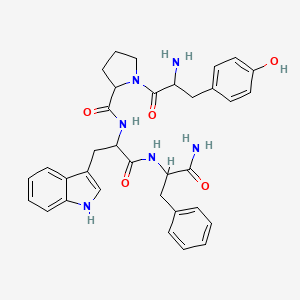
![[2-[2-Bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane](/img/structure/B14800001.png)
![4,4'-methanediylbis{N-[(E)-(2,3-dichlorophenyl)methylidene]aniline}](/img/structure/B14800008.png)
